4,4'-Oxybis(N,N,N-trimethylanilinium) dichloride
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Overview
Description
4,4’-Oxybis(N,N,N-trimethylanilinium) dichloride is a chemical compound with the molecular formula C27H35Cl2N3. It is known for its dual reactivity through both the aryl group and the N-methyl groups. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(N,N,N-trimethylanilinium) dichloride typically involves the reaction of 4,4’-oxybisbenzenamine with trimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-Oxybis(N,N,N-trimethylanilinium) dichloride involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(N,N,N-trimethylanilinium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilinium compounds.
Scientific Research Applications
4,4’-Oxybis(N,N,N-trimethylanilinium) dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(N,N,N-trimethylanilinium) dichloride involves its interaction with molecular targets through its aryl and N-methyl groups. These interactions can lead to various chemical transformations, including methylation and arylation reactions. The compound’s reactivity is influenced by the presence of halide and non-nucleophilic counterions, which affect its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethylanilinium iodide
- N,N,N-Trimethylanilinium bromide
- N,N,N-Trimethylanilinium chloride
Uniqueness
4,4’-Oxybis(N,N,N-trimethylanilinium) dichloride is unique due to its dual reactivity through both the aryl group and the N-methyl groups. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Properties
CAS No. |
142093-25-2 |
---|---|
Molecular Formula |
C18H26Cl2N2O |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
trimethyl-[4-[4-(trimethylazaniumyl)phenoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C18H26N2O.2ClH/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;;/h7-14H,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
RDWZCTQNFXDAQT-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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